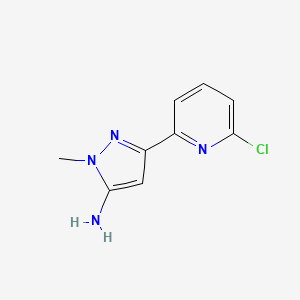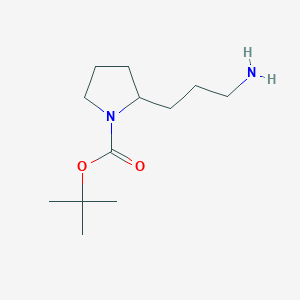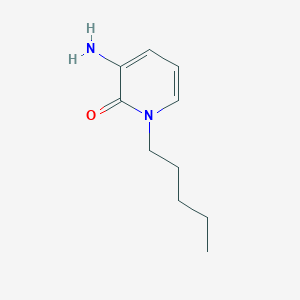
3-Amino-1-pentylpyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-pentylpyridin-2(1h)-one is an organic compound with a pyridine ring substituted with an amino group at the 3-position and a pentyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-pentylpyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with pentylamine under basic conditions to form 1-pentylpyridin-2(1h)-one, followed by nitration and subsequent reduction to introduce the amino group at the 3-position.
-
Step 1: Formation of 1-pentylpyridin-2(1h)-one
Reagents: 2-chloropyridine, pentylamine
Conditions: Basic conditions (e.g., sodium hydroxide), reflux
-
Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Controlled temperature, typically below 0°C
-
Step 3: Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions and purification processes is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyridinone derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-1-pentylpyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It can be incorporated into polymers and materials for enhanced properties, such as conductivity or stability.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-pentylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the pentyl group can enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-methylpyridin-2(1h)-one
- 3-Amino-1-ethylpyridin-2(1h)-one
- 3-Amino-1-propylpyridin-2(1h)-one
Comparison
Compared to its analogs, 3-Amino-1-pentylpyridin-2(1h)-one has a longer alkyl chain, which can influence its physical and chemical properties. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. This uniqueness makes it a valuable compound for specific applications where increased lipophilicity is advantageous.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
3-amino-1-pentylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-5-6-9(11)10(12)13/h5-6,8H,2-4,7,11H2,1H3 |
InChI-Schlüssel |
YYQDUFOUGBMDDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=CC=C(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


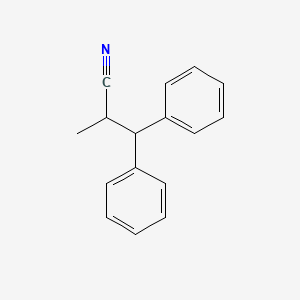

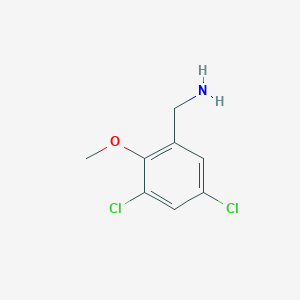




![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
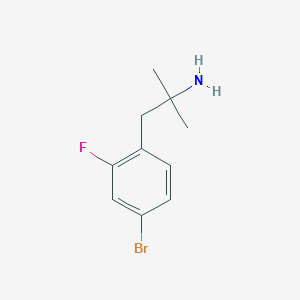

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

